molecular formula C16H15N5O2 B12168765 N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B12168765
M. Wt: 309.32 g/mol
InChI Key: IULJLUQOIOCNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide (CAS 1574319-28-0) is a synthetic organic compound with the molecular formula C16H15N5O2 and a molecular weight of 309.32 g/mol . This compound is of significant interest in medicinal chemistry, particularly in the development of therapeutics for Type 2 Diabetes Mellitus (T2DM). The tetrazole heterocycle is a key structural feature, known for its metabolic stability and its role as a bioisosteric replacement for carboxylic acid groups, which can enhance drug-like properties and facilitate diverse intermolecular interactions with biological targets . Tetrazole-containing compounds are being actively investigated as inhibitors of critical enzymes involved in diabetes, such as Protein Tyrosine Phosphatase 1B (PTP1B) . Research into similar N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives has demonstrated their potential as novel, non-carboxylic PTP1B inhibitors, with some compounds showing potent inhibitory activity in both enzymatic and in vivo studies . Given the central role of PTP1B in insulin signaling, this scaffold represents a promising lead for antidiabetic agent development . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H15N5O2/c1-23-15-4-2-3-13(10-15)18-16(22)9-12-5-7-14(8-6-12)21-11-17-19-20-21/h2-8,10-11H,9H2,1H3,(H,18,22)

InChI Key

IULJLUQOIOCNQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Tetrazole Thiol Intermediates

A widely adopted method involves the reaction of 4-(1H-tetrazol-1-yl)phenylacetic acid derivatives with 3-methoxyaniline.

Procedure :

  • Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide :

    • 3-Methoxyaniline (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C for 2 hours.

    • Triethylamine (2.0 equiv) is added to neutralize HCl.

    • Yield: 78–82% after recrystallization (ethanol/water).

  • Tetrazole Thiol Preparation :

    • 4-Aminophenyltetrazole (1.0 equiv) is treated with thiophosgene (1.1 equiv) in tetrahydrofuran (THF) to form 4-(1H-tetrazol-1-yl)phenyl thiol.

  • Coupling Reaction :

    • The thiol intermediate (1.05 equiv) reacts with 2-chloro-N-(3-methoxyphenyl)acetamide in DMF at 60°C for 12 hours, using K₂CO₃ (2.5 equiv) as a base.

    • Yield: 70–75% after column chromatography (SiO₂, ethyl acetate/hexane).

Table 1: Reaction Conditions for Nucleophilic Substitution

StepSolventTemperature (°C)Time (h)Yield (%)
Chloroacetamide formationDCM0–5278–82
Tetrazole thiol synthesisTHF25485
CouplingDMF601270–75

Suzuki-Miyaura Cross-Coupling for Tetrazole-Aryl Bond Formation

This method constructs the tetrazole-aryl linkage via palladium-catalyzed coupling, advantageous for sterically hindered substrates.

Procedure :

  • Borylation of Tetrazole :

    • 1H-Tetrazole (1.0 equiv) reacts with bis(pinacolato)diboron (1.3 equiv) in dioxane, catalyzed by PdCl₂(dppf) (5 mol%), at 80°C for 6 hours.

  • Coupling with 3-Methoxyphenylacetamide :

    • The boronate ester (1.2 equiv) couples with N-(3-methoxyphenyl)-2-bromoacetamide (1.0 equiv) using Pd(PPh₃)₄ (3 mol%) and K₃PO₄ (2.0 equiv) in toluene/water (4:1) at 100°C for 8 hours.

    • Yield: 65–70% after HPLC purification.

Table 2: Suzuki-Miyaura Reaction Parameters

ParameterValue
CatalystPd(PPh₃)₄ (3 mol%)
BaseK₃PO₄
SolventToluene/water (4:1)
Temperature100°C
Time8 hours

Optimization Strategies

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but require higher temperatures (60–80°C).

  • Weak bases (K₂CO₃) minimize side reactions compared to strong bases (NaOH), improving yields by 12–15%.

Catalyst Loading and Ligand Effects

  • Pd catalysts with bulky ligands (XPhos, SPhos) suppress β-hydride elimination in Suzuki couplings, increasing yields to 75%.

  • Reducing Pd loading from 5 mol% to 3 mol% maintains efficiency while lowering costs.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted starting materials.

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity for pharmacological assays.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Tetrazole proton: δ 9.42 (s, 1H).

    • Methoxy group: δ 3.78 (s, 3H).

    • Acetamide carbonyl: δ 168.5 ppm (¹³C NMR).

  • X-ray crystallography : Confirms planar geometry of the tetrazole ring and dihedral angles between aromatic groups.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactors reduce reaction times by 40% (e.g., 5 hours vs. 8 hours for Suzuki couplings).

  • Advantages : Improved heat transfer, safer handling of exothermic intermediates.

Green Chemistry Approaches

  • Water as co-solvent : Reduces DMF usage by 50% in coupling reactions, with comparable yields (68–72%).

  • Biocatalytic methods : Lipases (e.g., Candida antarctica) acetylate tetrazole amines in ionic liquids, avoiding toxic acetyl chloride .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the reaction of 3-methoxyphenyl acetamide with tetrazole derivatives. This process may include the use of coupling agents or catalysts to enhance yield and purity. The structure is confirmed through spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of tetrazole derivatives, including this compound. In one study, a series of tetrazole compounds exhibited significant antibacterial activity against various strains, indicating their potential as antimicrobial agents .

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli12.5 µg/mL
This compoundS. aureus6.25 µg/mL

Inhibition of Protein Tyrosine Phosphatase 1B

The compound has also been studied for its inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes treatment. One derivative showed an IC50 value of 4.48 µM, demonstrating potent inhibitory activity and suggesting its potential as a lead compound for further development in diabetes therapies .

Anticancer Activity

In a recent study, compounds similar to this compound were tested for anticancer properties against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that these compounds could induce apoptosis in cancer cells, with some exhibiting IC50 values lower than standard chemotherapeutic agents .

Cell LineCompoundIC50 Value
A549NM-0310 µM
MCF-7NM-0315 µM

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of tetrazole derivatives. Research has shown that certain compounds can significantly reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Tetrazole vs. Triazole Derivatives

Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9f) () share the acetamide backbone but replace tetrazole with triazole. Triazoles, while similarly nitrogen-rich, lack the acidic proton of tetrazoles, reducing their ability to mimic carboxylates in hydrogen-bonding interactions .

Thiazole and Thiadiazole Analogues

  • N-(5-(3-Methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (31) () incorporates a thiadiazole ring, introducing sulfur atoms that may enhance lipophilicity compared to tetrazole’s polar nature .
  • N-[1-(((4-(4-Fluorophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4d) () features a thiazole ring, which could alter steric hindrance and electronic distribution relative to tetrazole .

Substituent Position and Functional Group Effects

Methoxy Group Positioning

The 3-methoxy substituent in the target compound contrasts with derivatives like 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) (), where substituents on the phenyl ring (e.g., nitro, hydroxy) influence solubility and target affinity . The meta-methoxy group may optimize electronic effects for specific receptor interactions compared to para-substituted analogs.

Adamantane and Sulfonyl Modifications

  • 2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide () incorporates a sulfonyl group, enhancing electrophilicity and reactivity compared to the target’s acetamide linker .

Biological Activity

N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDetails
Molecular Formula C18H18N4O2
Molecular Weight 342.36 g/mol
IUPAC Name This compound
Canonical SMILES COc1cccc(c1)C(=O)N(c2ccc(N=N=N)c2)C(=O)N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring is known to enhance bioactivity by facilitating interactions with enzymes and receptors, while the methoxyphenyl group may improve membrane permeability, thereby increasing the compound's efficacy in biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound demonstrated IC50 values ranging from 0.5 to 5 µM, indicating potent activity against these cell lines . The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase, likely through activation of caspases and inhibition of tubulin assembly .

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard dilution methods, revealing effective inhibition comparable to traditional antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of this compound:

  • Tetrazole Ring: Essential for anticancer and antimicrobial activities.
  • Methoxy Group: Contributes to increased lipophilicity, aiding in membrane penetration.
  • Acetamide Moiety: Influences the binding affinity to target proteins.

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to explore modifications that could enhance its efficacy. For instance:

  • A derivative with an additional electron-withdrawing group showed improved anticancer activity against MCF-7 cells with an IC50 value reduced to 0.25 µM .

Q & A

Q. What are the standard synthetic routes for N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, substituted azides (e.g., 2-azido-N-phenylacetamide derivatives) react with terminal alkynes (e.g., propargyl ethers) in a 1,3-dipolar cycloaddition. The reaction is optimized using Cu(OAc)₂ (10 mol%) in a tert-butanol/water (3:1) solvent system at room temperature for 6–8 hours. Post-synthesis, purification involves extraction with ethyl acetate, brine washing, and recrystallization in ethanol .

Q. How is structural characterization performed for this compound?

Characterization relies on:

  • FT-IR : Confirms functional groups (e.g., –NH at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹).
  • NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.6 ppm) and triazole protons (δ ~8.4 ppm). ¹³C NMR verifies carbonyl carbons (δ ~165 ppm) and aromatic frameworks.
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359) .

Q. What solvents and catalysts are optimal for its synthesis?

A mixed solvent system (tert-butanol:H₂O, 3:1) with Cu(OAc)₂ as a catalyst achieves >80% yield. Alternative protocols use DMF:H₂O:n-butanol (1:1:1) with sodium ascorbate and CuSO₄·5H₂O for milder conditions .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Substitutions on the phenyl or tetrazole rings significantly alter pharmacological properties. For instance:

  • Electron-withdrawing groups (e.g., –NO₂ at the meta position) enhance antifungal activity by increasing electrophilicity (MIC₅₀: 12.5 µg/mL against Candida krusei).
  • Hydrophobic substituents (e.g., trifluoromethyl) improve membrane permeability, as seen in analogs with 1,3,4-thiadiazole moieties .

Q. How can contradictions in spectral data be resolved during characterization?

Discrepancies in NMR/IR peaks may arise from tautomerism (e.g., tetrazole ↔ 2H-tetrazole interconversion) or solvent effects. To resolve:

  • Use variable-temperature NMR to track dynamic processes.
  • Compare experimental HRMS with theoretical values (Δ < 2 ppm).
  • Validate via X-ray crystallography , as done for analogs like N-[4-acetyl-5-(3-methoxyphenyl)-thiadiazol-2-yl]acetamide .

Q. What strategies optimize reaction yields for scaled-up synthesis?

  • Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2 hours for triazole derivatives).
  • Flow chemistry minimizes side reactions by controlling residence time and temperature.
  • Replace Cu(OAc)₂ with CuI nanoparticles for recyclability and reduced metal contamination .

Q. How does the compound interact with biological targets (e.g., fungal enzymes)?

Molecular docking studies reveal binding to fungal lanosterol 14α-demethylase (CYP51). The tetrazole ring forms hydrogen bonds with active-site residues (e.g., Arg-96), while the methoxyphenyl group occupies hydrophobic pockets. MD simulations predict stable binding (RMSD < 2 Å over 50 ns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.